molecular formula C21H23N3O6S B2842685 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 887861-40-7

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2842685
CAS No.: 887861-40-7
M. Wt: 445.49
InChI Key: IHOSBYWLCYXCIS-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is a complex organic compound. It is related to a series of compounds that have been designed based on the activity of indoles against various cancer cell lines . The benzo[d][1,3]dioxol-5-yl moiety is present in a variety of compounds that possess important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide have been explored in various studies. For instance, the synthesis of 2-Benzamido-2-mercaptopropanoic acid from 4-Methyl-2-phenyl-2-oxazolin-5-one demonstrates the chemical versatility and the potential of similar compounds in synthesizing derivatives with potential biological activities (Pojer & Rae, 1972). Additionally, Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized to develop new α1-adrenoceptor antagonists, indicating the potential of these compounds in the development of pharmaceuticals (Rak et al., 2016).

Biological Activities

Compounds structurally related to this compound have been studied for various biological activities. For example, Flubendiamide, a novel insecticide with a unique chemical structure, demonstrates extremely strong insecticidal activity against lepidopterous pests, showing the potential application of these compounds in agriculture (Tohnishi et al., 2005). Additionally, the role of Orexin-1 Receptor mechanisms in compulsive food consumption highlights the relevance of similar compounds in studying neural mechanisms and potential therapeutic applications (Piccoli et al., 2012).

Molecular Docking and Antiviral Studies

Molecular docking studies of sulfonamide derivatives for antimalarial activity and their potential use as COVID-19 drugs exemplify the application of related compounds in the exploration of new therapeutics (Fahim & Ismael, 2021). This approach is crucial for the rapid identification and development of drugs against emerging diseases.

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, some compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(1,3-benzodioxol-5-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c25-20(22-12-15-8-9-18-19(11-15)30-14-29-18)21(26)23-13-16-5-4-10-24(16)31(27,28)17-6-2-1-3-7-17/h1-3,6-9,11,16H,4-5,10,12-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSBYWLCYXCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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